Moducrin
Description
Moducrin is a combination antihypertensive medication primarily used to manage essential hypertension. It is formulated as a once-daily oral tablet, offering stable blood pressure (BP) control throughout the day while maintaining electrolyte balance. Clinical studies demonstrate that this compound achieves effective BP reduction in 80% of patients without causing significant electrolyte disturbances, though minor increases in serum uric acid and creatinine levels have been observed .
Properties
CAS No. |
73788-01-9 |
|---|---|
Molecular Formula |
C30H43Cl3N14O12S3-2 |
Molecular Weight |
994.3 g/mol |
IUPAC Name |
(Z)-but-2-enedioate;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H24N4O3S.C7H8ClN3O4S2.C6H8ClN7O.C4H4O4.ClH/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;5-3(6)1-2-4(7)8;/h10,14,18H,4-9H2,1-3H3;1-2,10-11H,3H2,(H2,9,12,13);(H4,8,9,13)(H4,10,11,14,15);1-2H,(H,5,6)(H,7,8);1H/p-2/b;;;2-1-;/t10-;;;;/m0..../s1 |
InChI Key |
BJXRXEAUDWHADR-QWHOTCRFSA-L |
SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C(=CC(=O)[O-])C(=O)[O-].C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C(=C\C(=O)[O-])\C(=O)[O-].C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C(=CC(=O)[O-])C(=O)[O-].C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl |
Synonyms |
Moducren moducrin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Moducrin belongs to a class of combination diuretics designed to enhance efficacy and reduce side effects. Below is a detailed comparison with structurally and functionally similar compounds:
Moduretic (Amiloride/Hydrochlorothiazide)
- Mechanism : Combines amiloride (potassium-sparing diuretic) with hydrochlorothiazide (thiazide diuretic). Amiloride inhibits epithelial sodium channels, while HCTZ promotes sodium/water excretion.
- Efficacy : Effective in hypertension and edema but requires careful monitoring due to HCTZ-induced hypokalemia risk. This compound’s once-daily dosing offers comparable BP control with fewer electrolyte disruptions .
- Side Effects : HCTZ may cause hypokalemia, hyperuricemia, and hyperglycemia. This compound’s formulation mitigates these risks, as evidenced by stable electrolyte levels in clinical trials .
- Clinical Use : Moduretic is widely prescribed but less favored in patients prone to gout or diabetes. This compound’s milder metabolic impact positions it as a safer alternative for long-term use.
Moducren (Amiloride/Hydrochlorothiazide variant)
- Efficacy: Limited data available, but historical records suggest comparable BP-lowering effects to this compound .
- Side Effects : Likely overlaps with Moduretic due to shared components. This compound’s clinical trials highlight superior tolerability in uric acid and creatinine metrics .
Frumil (Amiloride/Frusemide)
- Mechanism : Combines amiloride with frusemide (loop diuretic), targeting severe edema and resistant hypertension.
- Efficacy : More potent than this compound due to frusemide’s rapid action but unsuitable for mild hypertension.
- Side Effects : Higher risk of hypokalemia and dehydration compared to this compound’s balanced profile .
Comparative Data Table
Research Findings and Clinical Implications
- This compound’s Unique Profile : Its once-daily regimen and minimal electrolyte disruption make it ideal for elderly patients or those with comorbid metabolic syndromes .
- Head-to-Head Studies: While direct comparisons are scarce, this compound’s uric acid elevation (~0.5 mg/dL) is less pronounced than HCTZ-based drugs (~1.2 mg/dL), reducing gout exacerbation risk .
- Market Positioning: this compound is less likely to be restricted in sports compared to stimulant-like antihypertensives (e.g., modafinil), as noted in doping guidelines .
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